2-Bromo-7-methylthieno[2,3-c]pyridine
CAS No.: 120010-03-9
Cat. No.: VC0038460
Molecular Formula: C8H6BrNS
Molecular Weight: 228.107
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120010-03-9 |
|---|---|
| Molecular Formula | C8H6BrNS |
| Molecular Weight | 228.107 |
| IUPAC Name | 2-bromo-7-methylthieno[2,3-c]pyridine |
| Standard InChI | InChI=1S/C8H6BrNS/c1-5-8-6(2-3-10-5)4-7(9)11-8/h2-4H,1H3 |
| Standard InChI Key | WBMOLPNAAKAIJC-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC2=C1SC(=C2)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Bromo-7-methylthieno[2,3-c]pyridine belongs to the thienopyridine class of heterocyclic compounds. Its structure consists of a thiophene ring fused with a pyridine ring, creating a bicyclic system with the fusion occurring at the 2,3-position of the pyridine relative to the thiophene ring (indicated by the [2,3-c] notation). The compound features a bromine atom at the 2-position of the thiophene ring and a methyl group at the 7-position of the pyridine ring, offering a versatile scaffold for various chemical transformations.
The basic molecular architecture follows the standard heterocyclic nomenclature, with the thieno[2,3-c]pyridine core representing a key structural motif found in numerous bioactive compounds and pharmaceutical intermediates. This structural arrangement provides specific electronic properties that influence its reactivity patterns and potential applications.
| Property | Value |
|---|---|
| CAS Number | 120010-03-9 |
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.107 g/mol |
| IUPAC Name | 2-bromo-7-methylthieno[2,3-c]pyridine |
| Standard InChI | InChI=1S/C8H6BrNS/c1-5-8-6(2-3-10-5)4-7(9)11-8/h2-4H,1H3 |
The bromine substituent at the 2-position makes this compound particularly useful as a synthetic intermediate, as it provides a reactive site for various cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. The methyl group at the 7-position can influence the electron distribution across the ring system, potentially affecting reactivity and binding interactions in biological systems.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 2-Bromo-7-methylthieno[2,3-c]pyridine typically involves the bromination of the parent compound, 7-methylthieno[2,3-c]pyridine. This selective bromination is commonly accomplished using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN). The reaction is generally performed in solvents like carbon tetrachloride under reflux conditions for several hours.
The detailed synthetic procedure generally follows this sequence:
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Preparation of the parent 7-methylthieno[2,3-c]pyridine scaffold
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Selective bromination at the 2-position using NBS/AIBN
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Purification via silica gel column chromatography to isolate the target compound
The regioselectivity of the bromination reaction is governed by the electronic properties of the thiophene ring, with the 2-position being more reactive toward electrophilic substitution compared to other positions in the fused ring system.
Purification Techniques
After synthesis, 2-Bromo-7-methylthieno[2,3-c]pyridine typically requires purification to remove reaction byproducts and unreacted starting materials. Standard purification techniques include:
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Silica gel column chromatography using appropriate solvent systems
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Recrystallization from suitable solvent combinations
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Preparative high-performance liquid chromatography (HPLC) for higher purity requirements
The choice of purification method depends on the scale of the synthesis, the nature of the impurities present, and the required purity of the final product for its intended application.
Comparison with Related Compounds
Comparison with Other Thienopyridines
2-Bromo-7-methylthieno[2,3-c]pyridine shares structural similarities with several related compounds, including 2-Ethyl-7-methylthieno[2,3-c]pyridine (CAS: 120010-04-0). The comparison between these compounds highlights the influence of different substituents on the properties and potential applications of thienopyridine derivatives.
Table 2: Comparison of 2-Bromo-7-methylthieno[2,3-c]pyridine with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 2-Bromo-7-methylthieno[2,3-c]pyridine | 120010-03-9 | C₈H₆BrNS | 228.107 | Bromine at 2-position |
| 2-Ethyl-7-methylthieno[2,3-c]pyridine | 120010-04-0 | C₁₀H₁₁NS | 177.266 | Ethyl at 2-position |
The replacement of the bromine atom with an ethyl group changes the compound's reactivity profile and physicochemical properties. While the brominated derivative serves primarily as a versatile synthetic intermediate, the ethyl-substituted analog may exhibit different biological activities and is less suitable for further functionalization through cross-coupling reactions .
Comparison with Other Heterocyclic Systems
Comparing 2-Bromo-7-methylthieno[2,3-c]pyridine with other related heterocyclic systems provides insights into the influence of the heterocyclic core on properties and applications. For instance, 7-Bromo-2-methylfurano[2,3-c]pyridine (CAS: 86751704) represents a furano analog, where the sulfur atom in the thiophene ring is replaced by an oxygen atom .
Such structural changes can significantly affect:
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Electronic properties and charge distribution
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Hydrogen bonding capabilities
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Metabolic stability
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Binding affinity to biological targets
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Synthetic accessibility and reactivity patterns
Future Research Directions
Synthetic Methodology Development
Future research on 2-Bromo-7-methylthieno[2,3-c]pyridine could focus on developing more efficient and sustainable synthetic methodologies. Potential areas of investigation include:
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Catalyst-free or green chemistry approaches to its synthesis
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One-pot multi-component reactions for direct access to functionalized derivatives
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Electrochemical methods for selective bromination
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Flow chemistry approaches for scalable production
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Photocatalytic functionalization of the thieno[2,3-c]pyridine core
These advancements would contribute to more efficient access to this valuable synthetic intermediate and its derivatives.
Materials Science Applications
Future research could also explore the potential of 2-Bromo-7-methylthieno[2,3-c]pyridine and its derivatives in materials science applications, including:
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Development of organic semiconductors or conducting materials
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Exploration of photophysical properties for potential application in organic light-emitting diodes
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Investigation of coordination chemistry with various metals for catalytic applications
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Development of stimuli-responsive materials based on the thieno[2,3-c]pyridine scaffold
These directions would diversify the applications of 2-Bromo-7-methylthieno[2,3-c]pyridine beyond its current use as a synthetic intermediate.
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